An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the molecular structure and fundamental properties, including molecular weight and melting point. It further outlines robust, field-proven methodologies for the experimental determination of key parameters such as solubility and provides insights into the interpretation of spectral data. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile binding capabilities. The introduction of a bromine atom and an ethyl group, along with a carbonitrile functional group, as in 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, significantly influences the molecule's electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing novel applications. This guide provides a detailed examination of these properties, grounded in established analytical techniques.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is presented below. These values are critical for initial assessment and for guiding further experimental design.
| Property | Value | Source |
| Molecular Formula | C6H6BrN3 | N/A |
| Molecular Weight | 200.04 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not explicitly available for the 5-carbonitrile isomer. Related compounds like 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile have a melting point of 102.0-110.0 °C.[1] | N/A |
Experimental Determination of Physicochemical Properties
The following sections detail standardized protocols for determining key physicochemical parameters. The emphasis is on methodologies that ensure accuracy, reproducibility, and provide a clear rationale for each procedural step.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[2][3] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[2][3]
This is a common and reliable method for determining the melting point of a crystalline solid.[3][4]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[4]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.[5] This is achieved by tapping the sealed end of the tube on a hard surface.[3][5]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[2][5]
-
Accurate Determination: For a precise measurement, heat the sample to approximately 20°C below the expected melting point and then reduce the heating rate to about 1-2°C per minute.[5]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]
Causality of Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate temperature reading.[5]
-
Small Sample Size: Minimizes thermal gradients within the sample, resulting in a sharper, more accurate melting range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[6][7]
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile to a known volume of the desired solvent in a sealed vial.[6]
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[6]
-
Quantification: Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] A calibration curve with standard solutions of known concentrations must be generated for accurate quantification.[6]
-
Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]
Causality of Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated and remains so throughout the equilibration period.
-
Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[7]
-
Centrifugation and Filtration: Effectively removes all undissolved particles, preventing overestimation of the solubility.
-
HPLC Quantification: Provides high sensitivity and accuracy for determining the concentration of the dissolved compound.[6]
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9] For 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, ¹H and ¹³C NMR would be essential for structural confirmation.
-
Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them.
-
Pyrazole Ring Proton: A singlet is expected for the proton on the pyrazole ring.
-
Chemical Shifts: The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile groups.
-
Pyrazole Ring Carbons: Distinct signals will be observed for the three carbon atoms in the pyrazole ring.
-
Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.
-
Nitrile Carbon: A characteristic signal for the carbon of the -C≡N group.
-
Sample Quantity: For a small molecule, dissolve 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.[10][11] The choice of solvent depends on the compound's solubility.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[11]
-
Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to avoid interfering with the shimming process.[10]
Causality of Experimental Choices:
-
Deuterated Solvents: Prevent large solvent signals from obscuring the analyte's signals in ¹H NMR and are used for the instrument's deuterium lock.[10]
-
Appropriate Concentration: Ensures a good signal-to-noise ratio without causing line broadening due to excessive concentration.[10]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its isotopic distribution and fragmentation pattern. For 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, confirming the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile include:
-
-C≡N (Nitrile): A sharp, medium-intensity absorption around 2230-2210 cm⁻¹.
-
C=N and C=C (Pyrazole Ring): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹.
-
C-Br (Bromoalkane): Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Conclusion
The physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile are fundamental to its application in research and development. This guide has provided a framework for understanding and experimentally determining these critical parameters. The methodologies outlined are robust, widely accepted, and grounded in sound scientific principles. By following these protocols, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing the study and application of this promising pyrazole derivative.
References
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Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Experiment 2 # Solubility. (n.d.). Bellevue College. Retrieved from [Link]
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Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]
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Experiment 4 Solubility of a Salt. (n.d.). Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
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Protocol to perform fragment screening using NMR spectroscopy. (2024, August 22). PMC - NIH. Retrieved from [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]
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